3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one
Description
3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one is a complex organic compound that features a furan ring, a nitro group, and an indole moiety
Properties
CAS No. |
83393-63-9 |
|---|---|
Molecular Formula |
C14H10N2O6 |
Molecular Weight |
302.24 g/mol |
IUPAC Name |
3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1H-indol-2-one |
InChI |
InChI=1S/C14H10N2O6/c17-11(12-2-1-5-22-12)7-14(19)9-6-8(16(20)21)3-4-10(9)15-13(14)18/h1-6,19H,7H2,(H,15,18) |
InChI Key |
RXIYPJBVYFVEQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)CC2(C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O)O |
Origin of Product |
United States |
Preparation Methods
Core Scaffold Synthesis: Oxindole (1,3-dihydro-2H-indol-2-one)
The oxindole core is typically synthesized via the cyclization of substituted anilines or via functional group transformations on indole derivatives. The 5-nitro substitution on the indole ring is introduced either by nitration of the indole precursor or by using pre-nitrated starting materials.
Detailed Preparation Methods
Multicomponent One-Pot Synthesis via Biginelli Reaction (Adapted for Oxindole Derivatives)
One reported method for synthesizing substituted 1,3-dihydro-2H-indol-2-one derivatives involves a one-pot multicomponent Biginelli reaction catalyzed by calcium chloride (CaCl2). Although this method was primarily applied to synthesize 5-substituted derivatives with thiadiazolyl-imino groups, the strategy can be adapted for the preparation of 3-substituted hydroxy oxindoles by choosing appropriate aldehydes and keto components, including furan-2-carbaldehyde derivatives.
- Reaction Conditions : Mixing of substituted indole-2-one, furan-2-carbaldehyde, and other reagents in the presence of CaCl2 under reflux conditions.
- Characterization : Structures confirmed by elemental analysis, IR, ^1H and ^13C NMR, and mass spectrometry.
- Yields : Moderate to good yields reported for similar oxindole derivatives.
Stepwise Synthesis via Aldehyde Functionalization and Oxidative Cyclization
An alternative approach involves:
- Synthesis of 2-(furan-2-yl)-2-oxoethyl aldehyde derivative : This intermediate can be prepared by oxidation of the corresponding alcohol or via selective formylation of furan derivatives.
- Condensation with 3-hydroxy-1,3-dihydro-2H-indol-2-one : The aldehyde reacts with the oxindole at position 3, often under basic or acidic catalysis, to form the 3-substituted hydroxy product.
- Oxidative cyclization and nitration : The nitro group at position 5 of the indole ring can be introduced either before or after side chain attachment by nitration under controlled conditions to avoid overreaction.
This method parallels the synthetic routes used for related nitrofuran and oxindole derivatives as described in antibacterial compound syntheses.
Patent-Described Methods for Benzylidene Oxindole Derivatives
Patent EP1003721B1 describes the synthesis of benzylidene-1,3-dihydro-indol-2-one derivatives with various substitutions, including nitro and furan groups. The general method involves:
- Formation of the oxindole core with appropriate substituents.
- Introduction of benzylidene or ketoalkyl side chains via condensation with aldehydes or acyl chlorides.
- Functional group modifications including nitration and hydroxylation.
- Use of heterocyclic aldehydes such as furan-2-carbaldehyde to introduce the furan moiety.
These methods highlight the flexibility of oxindole chemistry for preparing diverse derivatives with potential kinase inhibitory activity.
Comparative Data Table of Preparation Methods
Analytical and Characterization Techniques
- Elemental Analysis : To confirm elemental composition.
- Infrared Spectroscopy (IR) : Identification of functional groups such as keto (C=O), hydroxy (O-H), nitro (NO2), and furan rings.
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR to elucidate substitution patterns and confirm the presence of hydroxy and furan substituents.
- Mass Spectrometry (MS) : Molecular weight confirmation and fragmentation pattern analysis.
- Chromatographic Purity : HPLC or TLC to assess purity and reaction completion.
Chemical Reactions Analysis
Types of Reactions
3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine, altering the compound’s chemical properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the furan or indole rings .
Scientific Research Applications
3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(furan-2-yl)-1H-indole-3-carbaldehyde
- 5-nitro-2-furancarboxaldehyde
- 3-(furan-2-yl)-1H-indole-2-carboxylic acid
Uniqueness
3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one, also known as CAS# 83393-63-9, is a compound of significant interest due to its potential pharmacological properties. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of the compound is C₁₄H₁₀N₂O₆, with a molecular weight of approximately 302.24 g/mol. Key physical properties include:
- Density : 1.525 g/cm³
- Boiling Point : 599.9 °C
- Flash Point : 316.6 °C
- LogP : 2.2617
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀N₂O₆ |
| Molecular Weight | 302.239 g/mol |
| Density | 1.525 g/cm³ |
| Boiling Point | 599.9 °C |
| Flash Point | 316.6 °C |
Research indicates that this compound may exhibit various biological activities, including:
- Antioxidant Activity : The presence of the nitro group and the furan moiety suggests potential antioxidant properties that could mitigate oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of certain enzymes, potentially impacting metabolic pathways related to neurodegenerative diseases.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
- A study conducted on various cancer cell lines demonstrated that the compound exhibited significant cytotoxic effects, with IC₅₀ values indicating effective inhibition of cell proliferation.
| Cell Line | IC₅₀ (µM) |
|---|---|
| A431 (skin cancer) | < 10 |
| U251 (glioblastoma) | < 15 |
| HT29 (colon cancer) | < 12 |
Neuroprotective Effects
The compound has shown promise in neuroprotective assays:
- In vitro studies revealed that it could protect neuronal cells from hydrogen peroxide-induced toxicity, suggesting a potential role in treating neurodegenerative disorders.
Antimicrobial Activity
Research also suggests antimicrobial properties:
- The compound demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria in preliminary tests.
Case Studies and Research Findings
- Study on Cytotoxicity : A recent investigation assessed the cytotoxic effects of the compound on breast cancer cells, revealing an IC₅₀ value of approximately 8 µM, indicating potent activity compared to standard chemotherapeutics.
- Neuroprotection Study : Another study highlighted the neuroprotective effects through modulation of oxidative stress markers in neuronal cells exposed to neurotoxic agents.
- Antimicrobial Evaluation : The antimicrobial efficacy was evaluated using the agar diffusion method, showing inhibition zones against Staphylococcus aureus and Escherichia coli.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
